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Abstract
Labuxtinib (THB335) is a potent and selective second-generation oral small molecule inhibitor

of the KIT receptor tyrosine kinase, currently under clinical development by Third Harmonic Bio.

[1][2][3] It is being investigated for the treatment of mast cell-mediated inflammatory diseases,

with an initial focus on chronic spontaneous urticaria (CSU).[3] Labuxtinib was designed to

overcome the hepatotoxicity observed with its predecessor, THB001, through structural

modifications that prevent the formation of a reactive metabolite.[4] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, preclinical data,

and clinical development of Labuxtinib.

Introduction: The Rationale for a Second-Generation
KIT Inhibitor
The proto-oncogene c-Kit, a member of the type III receptor tyrosine kinase family, is a crucial

regulator of mast cell survival, differentiation, and activation.[5] Dysregulation of the KIT

signaling pathway is implicated in the pathophysiology of various mast cell-driven inflammatory

diseases, including chronic urticaria.[6] Inhibition of KIT, therefore, presents a promising

therapeutic strategy for these conditions.
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Third Harmonic Bio's first-generation KIT inhibitor, THB001, demonstrated preliminary evidence

of clinical benefit in a Phase 1b study in chronic inducible urticaria. However, the trial was

discontinued due to observations of liver transaminitis.[7] In-depth studies identified a

metabolic pathway leading to the formation of a reactive epoxide intermediate as the likely

cause of the observed hepatotoxicity.[8] This led to the development of Labuxtinib (THB335),

a next-generation inhibitor with structural modifications designed to block this metabolic

pathway while retaining the high potency and selectivity of the parent compound.[4][8]

Mechanism of Action
Labuxtinib is a potent inhibitor of the wild-type KIT receptor tyrosine kinase.[9] By binding to

the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and

subsequent activation of downstream signaling pathways that are crucial for mast cell function.

The c-Kit Signaling Pathway
The binding of stem cell factor (SCF) to the extracellular domain of KIT induces receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This

activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT

and RAS/MAPK pathways, which ultimately regulate cell proliferation, survival, and mediator

release.
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Caption: The c-Kit signaling pathway and the inhibitory action of Labuxtinib.
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Preclinical Development
In Vitro Potency and Selectivity
Labuxtinib has demonstrated nanomolar potency against the wild-type KIT kinase in

biochemical assays.[4] Importantly, it exhibits a high degree of selectivity against closely

related kinases, including platelet-derived growth factor receptor (PDGFR) and colony-

stimulating factor 1 receptor (CSF-1R), which is confirmed in cell-line viability assays.[3] This

selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic

window.

Table 1: Preclinical Profile of Labuxtinib

Parameter Result Reference

Potency against KIT Nanomolar [4]

Selectivity
High degree of selectivity

against PDGFR and CSF-1R
[3]

Oral Bioavailability High [3]

Metabolic Stability High [3]

Half-life Long circulating half-life [3]

CNS Penetrance
Decreased compared to

THB001
[3]

Reactive Metabolite Formation No evidence of formation [4]

Pharmacokinetics and Metabolism
Preclinical studies have shown that Labuxtinib possesses high oral bioavailability and

metabolic stability.[3] It has a favorable pharmacokinetic profile with a long circulating half-life,

supporting the potential for once-daily dosing.[3] A key feature of Labuxtinib is its improved

peripheral restriction, resulting in decreased central nervous system (CNS) penetrance

compared to THB001.[3] Furthermore, in vitro studies have shown no evidence of the reactive

metabolite formation that was observed with THB001.[4]
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Clinical Development
Labuxtinib is currently being evaluated in clinical trials for the treatment of chronic

spontaneous urticaria.

Phase 1 Clinical Trial
A Phase 1 single and multiple ascending dose (SAD/MAD) clinical trial was conducted in

healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics

of Labuxtinib.

Table 2: Summary of Phase 1 Clinical Trial Results for Labuxtinib (THB335)

Parameter Result Reference

Half-life Approximately 40 hours [10][11]

Dosing Regimen
Supports once-daily (QD)

dosing
[10][11]

Pharmacodynamics

Dose-dependent reductions in

serum tryptase (13% to 84% at

Day 15 in MAD cohorts)

[7][10]

Safety and Tolerability

Generally safe and well-

tolerated. Dose-dependent

adverse events included hair

color change, and reductions

in hemoglobin and neutrophil

counts, which resolved post-

treatment. Isolated, transient

asymptomatic transaminase

elevations were observed in a

small number of subjects

(including placebo) and were

not deemed related to the

drug.

[10][12]
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The trial demonstrated a half-life of approximately 40 hours, supporting a once-daily dosing

regimen.[10][11] Dose-dependent reductions in serum tryptase, a biomarker of mast cell

activation, were observed, with mean reductions from baseline ranging from 13% to 84% at

Day 15 in the MAD cohorts.[7][10] The 41 mg, 82 mg, and 164 mg dose cohorts all achieved

serum tryptase reduction levels believed to have the potential for clinical benefit in CSU.[7]

More recent data from an additional 14-day MAD cohort using a new 100mg capsule

formulation showed an 85% reduction in serum tryptase, with plasma exposures exceeding six

times the IC90 of KIT.[9]

Labuxtinib was generally safe and well-tolerated.[10] Observed adverse events consistent

with KIT biology, such as hair color change and dose-dependent reductions in hemoglobin and

neutrophil counts, were reversible upon cessation of treatment.[12] Isolated, transient, and

asymptomatic elevations in liver transaminases were observed in a few subjects, including

those on placebo, and were not considered to be related to Labuxtinib.[10]

Planned Phase 2 Clinical Trial
Based on the positive Phase 1 data, Third Harmonic Bio is preparing for a Phase 2 clinical trial

of Labuxtinib in patients with chronic spontaneous urticaria.[10]
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Caption: The developmental workflow of Labuxtinib.
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Experimental Protocols
c-Kit Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Materials:

Recombinant human c-Kit kinase

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM

DTT)

ATP solution

Substrate (e.g., Poly(Glu,Tyr) 4:1)

Labuxtinib (or other test inhibitors) serially diluted in DMSO

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well low-volume plates

Luminometer

Procedure:

Prepare serial dilutions of Labuxtinib in kinase buffer.

In a 384-well plate, add 1 µl of the diluted inhibitor or a DMSO control.

Add 2 µl of c-Kit enzyme solution.

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
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Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining

ATP. Incubate for 40 minutes at room temperature.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Mo7e Cell Proliferation Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP

present.

Materials:

Mo7e cells (human megakaryoblastic leukemia cell line)

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and granulocyte-

macrophage colony-stimulating factor (GM-CSF) or stem cell factor (SCF)

Labuxtinib (or other test compounds)

CellTiter-Glo® Reagent

96-well opaque-walled plates

Luminometer

Procedure:

Culture Mo7e cells in complete medium.

Prior to the assay, wash the cells and resuspend them in a low-serum medium without

growth factors to induce quiescence.
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Seed the cells in a 96-well plate at a predetermined density.

Add serial dilutions of Labuxtinib or a vehicle control to the wells.

Stimulate the cells with a predetermined concentration of SCF to induce proliferation.

Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2

incubator.

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Determine the effect of Labuxtinib on cell proliferation by comparing the luminescence of

treated cells to that of the vehicle control.

Conclusion
Labuxtinib is a promising second-generation KIT inhibitor with a well-defined mechanism of

action and a favorable preclinical and early clinical profile. Its design successfully addresses

the hepatotoxicity concerns associated with its predecessor, THB001. The potent and selective

inhibition of KIT, coupled with a pharmacokinetic profile suitable for once-daily oral

administration, positions Labuxtinib as a potentially valuable therapeutic option for patients

with chronic spontaneous urticaria and other mast cell-mediated inflammatory diseases. The

upcoming Phase 2 clinical trial will be crucial in further evaluating its efficacy and safety in the

target patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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